Alvimopan-d5

Overview

Description

Alvimopan-d5 is a deuterated form of alvimopan, which is a peripherally acting μ-opioid receptor antagonist. It is primarily used as an internal standard for the quantification of alvimopan in various analytical applications . The compound is characterized by the replacement of hydrogen atoms with deuterium, which enhances its stability and allows for more accurate measurements in mass spectrometry.

Preparation Methods

The preparation of alvimopan-d5 involves several synthetic routes and reaction conditions. One common method includes the N-alkylation reaction under alkaline conditions, which ensures that the configuration of the chiral centers remains unchanged . The process typically involves the condensation and hydrolysis of initial raw materials to obtain the final product. Industrial production methods often utilize chitosan and glutaraldehyde aqueous solutions to improve the bioavailability of the compound .

Chemical Reactions Analysis

Alvimopan-d5 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Management of Postoperative Ileus

Case Study Analysis:

A retrospective cohort study involving 14,781 patients who underwent elective colorectal surgery demonstrated that alvimopan significantly reduced the length of hospital stay (LOS) and associated costs. Patients treated with alvimopan had an average LOS that was 0.9 days shorter and incurred $636 less in hospital costs compared to those who did not receive the drug .

Table: Impact of Alvimopan on Length of Stay and Costs

| Parameter | No Alvimopan | With Alvimopan | Adjusted Difference |

|---|---|---|---|

| Length of Stay (days) | 7.0 | 5.2 | -0.9 (95% CI: -1.1, -0.7) |

| Costs (USD) | $12,684 | $10,667 | -$636 (95% CI: -$1,168, -105) |

Enhanced Recovery Protocols

Alvimopan is integral to enhanced recovery after surgery (ERAS) protocols, which aim to improve postoperative outcomes through multimodal approaches. Its use has been associated with faster recovery of gastrointestinal function, allowing patients to resume normal diets sooner and reducing the need for prolonged hospitalization .

Efficacy in Different Patient Populations

A clinical trial assessing alvimopan's effectiveness in patients receiving patient-controlled analgesia (PCA) indicated that those receiving alvimopan experienced a more significant reduction in time to recovery of gastrointestinal function compared to those not receiving it . This highlights its potential benefits in specific surgical contexts.

Pharmacoeconomic Considerations

The economic implications of using alvimopan are notable. The aforementioned study found that while alvimopan reduced LOS and costs significantly, its implementation could also reflect higher quality care metrics within surgical practices .

Mechanism of Action

Alvimopan-d5 exerts its effects by competitively binding to μ-opioid receptors in the gastrointestinal tract. Unlike other opioid antagonists, it does not cross the blood-brain barrier, which allows it to selectively target peripheral receptors without affecting central opioid-mediated analgesia . This selective binding helps to reduce gastrointestinal motility and accelerate recovery after surgery .

Comparison with Similar Compounds

Alvimopan-d5 is unique compared to other similar compounds due to its deuterated form, which enhances its stability and accuracy in analytical applications. Similar compounds include:

Methylnaltrexone: Another peripherally acting μ-opioid receptor antagonist used to treat opioid-induced constipation.

Naloxegol: A PEGylated derivative of naloxone used for the same purpose.

Naldemedine: A derivative of naltrexone with similar applications.

These compounds share similar mechanisms of action but differ in their chemical structures and specific applications.

Biological Activity

Alvimopan-d5 is a deuterated analog of alvimopan, a peripherally acting mu-opioid receptor antagonist primarily used to accelerate gastrointestinal recovery following surgical procedures. This article explores the biological activity of this compound, including its pharmacodynamics, pharmacokinetics, and clinical efficacy based on diverse research findings.

This compound functions by selectively binding to mu-opioid receptors located in the gastrointestinal (GI) tract. Unlike traditional opioid antagonists that may affect central nervous system receptors, this compound is designed to minimize central effects while effectively blocking peripheral mu-opioid receptors. This selective action helps mitigate opioid-induced constipation and postoperative ileus (POI) without compromising analgesic effects from systemic opioids.

- Binding Affinity : this compound exhibits a high affinity for mu-opioid receptors, with an inhibition constant (Ki) of approximately 1.7 nM, indicating potent receptor antagonism. In contrast, it shows significantly lower affinity for delta and kappa receptors .

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its clinical application:

- Absorption : this compound has a low oral bioavailability of less than 7%, attributed to its high binding affinity and slow dissociation from mu-opioid receptors .

- Volume of Distribution : The volume of distribution ranges around 30 to 98 L, indicating extensive distribution in the body .

- Metabolism : It is primarily metabolized by intestinal flora into an active metabolite, although this metabolite does not significantly contribute to the drug's efficacy in treating POI .

- Elimination : The drug is mainly eliminated through biliary secretion (approximately 65%) and renal excretion (approximately 35%) after undergoing enterohepatic recirculation .

- Half-Life : The terminal half-life of this compound ranges from 10 to 17 hours, allowing for twice-daily dosing regimens .

Clinical Efficacy

This compound has been evaluated in multiple clinical trials focusing on its effectiveness in accelerating GI recovery post-surgery:

Case Studies and Trial Results

-

Postoperative Ileus Management :

- A pooled analysis from phase III trials demonstrated that patients receiving Alvimopan (6 mg or 12 mg) experienced significantly faster GI recovery compared to placebo, with hazard ratios (HR) of 1.28 and 1.38 respectively for GI-3 recovery (time to first bowel movement) .

- Patients treated with Alvimopan had a mean reduction in time to discharge orders written by approximately 16 to 18 hours compared to placebo groups .

-

Safety Profile :

- Adverse events were generally mild, with nausea being the most common treatment-emergent adverse event (TEAE). Notably, the incidence of nausea was significantly lower in the Alvimopan groups compared to placebo .

- The overall incidence of serious adverse events was comparable between Alvimopan and placebo groups, suggesting a favorable safety profile .

Data Summary

| Parameter | Value |

|---|---|

| Ki (mu-opioid receptor) | ~1.7 nM |

| Oral Bioavailability | <7% |

| Volume of Distribution | 30–98 L |

| Primary Excretion Route | Biliary (65%), Renal (35%) |

| Terminal Half-Life | 10–17 hours |

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for characterizing Alvimopan-d5 in complex biological matrices?

- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards to enhance specificity. Key parameters include column selection (e.g., C18 for hydrophobicity), mobile phase optimization (e.g., acetonitrile/ammonium formate), and validation of linearity (R² ≥ 0.99), limit of detection (LOD), and limit of quantification (LOQ) per ICH guidelines. Include matrix effect studies to account for ion suppression/enhancement in biological samples .

Q. How should researchers design in vitro experiments to assess the competitive binding affinity of this compound?

- Methodological Answer : Employ radioligand binding assays using purified μ-opioid receptors. Use negative controls (e.g., buffer-only wells) and positive controls (e.g., unlabeled Alvimopan) to validate assay robustness. Calculate inhibition constants (Ki) using the Cheng-Prusoff equation, ensuring equilibrium conditions and temperature control (e.g., 37°C for physiological relevance) .

Q. What protocols ensure reproducibility in synthesizing this compound for preclinical studies?

- Methodological Answer : Document synthetic pathways (e.g., deuteration via catalytic exchange) with step-by-step stoichiometric ratios, reaction times, and purification methods (e.g., HPLC). Provide NMR and high-resolution mass spectrometry (HRMS) data for structural confirmation, adhering to journal requirements for compound characterization .

Advanced Research Questions

Q. How can isotopic effects of deuterium in this compound influence in vivo pharmacokinetic (PK) profiles compared to the non-deuterated form?

- Methodological Answer : Conduct parallel PK studies in rodent models, comparing plasma half-life (t½), area under the curve (AUC), and clearance rates. Use stable isotope labeling to track metabolic pathways via mass spectrometry. Analyze deuterium’s kinetic isotope effect (KIE) on cytochrome P450-mediated oxidation using in vitro microsomal assays .

Q. What strategies resolve contradictions in reported enterohepatic recirculation data for this compound across preclinical models?

- Methodological Answer : Perform systematic reviews to identify model-specific variables (e.g., bile duct cannulation vs. intact models). Validate findings using bile-duct cannulated rats to isolate recirculation effects. Apply triangulation by cross-referencing mass balance studies, luminal concentration data, and autoradiography .

Q. How to optimize dose-ranging studies for this compound to minimize off-target effects in opioid receptor-rich tissues?

- Methodological Answer : Use in silico modeling (e.g., physiologically based pharmacokinetic (PBPK) models) to predict tissue distribution. Validate with ex vivo receptor autoradiography in gut and brain tissues. Apply Bayesian adaptive trial designs to iteratively adjust doses based on real-time efficacy/toxicity data .

Q. What statistical approaches are appropriate for analyzing non-linear dose-response relationships in this compound’s efficacy studies?

- Methodological Answer : Use non-linear mixed-effects modeling (NONMEM) or Emax models to fit dose-response curves. Account for inter-subject variability via hierarchical Bayesian frameworks. Validate model robustness using bootstrapping or cross-validation, ensuring alignment with FDA guidelines for pharmacodynamic analysis .

Q. Data Management and Reproducibility

Q. How should researchers manage conflicting spectral data (e.g., NMR, HRMS) during this compound characterization?

- Methodological Answer : Implement a tiered validation workflow: (1) Re-run analyses under standardized conditions (solvent, temperature); (2) Cross-validate with orthogonal techniques (e.g., FTIR for functional groups); (3) Compare to published deuterated compound libraries. Document discrepancies in supplementary materials with root-cause analysis (e.g., solvent polarity effects) .

Q. What frameworks ensure ethical rigor in studies involving this compound’s potential neurotoxic effects?

Properties

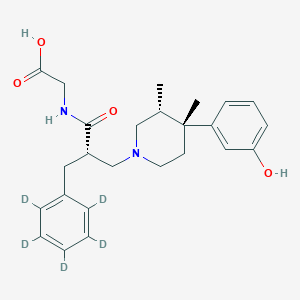

IUPAC Name |

2-[[(2S)-2-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]methyl]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N2O4/c1-18-16-27(12-11-25(18,2)21-9-6-10-22(28)14-21)17-20(24(31)26-15-23(29)30)13-19-7-4-3-5-8-19/h3-10,14,18,20,28H,11-13,15-17H2,1-2H3,(H,26,31)(H,29,30)/t18-,20-,25+/m0/s1/i3D,4D,5D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPNUIXSCZBYVBB-GAGGCGQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](CN2CC[C@@]([C@H](C2)C)(C)C3=CC(=CC=C3)O)C(=O)NCC(=O)O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649379 | |

| Record name | N-[(2S)-2-{[(3R,4R)-4-(3-Hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]methyl}-3-(~2~H_5_)phenylpropanoyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217616-62-0 | |

| Record name | N-[(2S)-2-{[(3R,4R)-4-(3-Hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]methyl}-3-(~2~H_5_)phenylpropanoyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.